Product packaging for 2,3,6-Trimethylcyclohexanol(Cat. No.:CAS No. 58210-03-0)

2,3,6-Trimethylcyclohexanol

Cat. No.: B8650157
CAS No.: 58210-03-0
M. Wt: 142.24 g/mol
InChI Key: HTFQSOIWEISWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trimethylcyclohexanol (CAS 58210-03-0) is a compound of significant interest in industrial research, particularly in the development of novel fragrance and flavor compositions . Its unique and complex olfactory profile allows it to impart, modify, or enhance a wide spectrum of scent and flavor notes, including green, herbaceous, fruity (such as pineapple-like), floral, woody, animal, earthy, ambry, and leather notes . This complexity makes it a valuable tool for researchers creating sophisticated sensory experiences that would otherwise require mixtures of multiple components . Beyond its primary sensory characteristics, this compound exhibits a chloroskatol note, which is associated with impressions of cleanliness and hygiene . This makes it a promising candidate for research in antibacterial applications and for developing cleaning and oral care products without the need for high levels of chlorine itself . The compound is also noted for its positive secondary properties, which include good adhesion, high substantivity compared to fragrances with similar notes, and high stability in various media, including alkaline and oxidizing preparations . This compound is For Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B8650157 2,3,6-Trimethylcyclohexanol CAS No. 58210-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58210-03-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,3,6-trimethylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-6-4-5-7(2)9(10)8(6)3/h6-10H,4-5H2,1-3H3

InChI Key

HTFQSOIWEISWDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)O)C

Origin of Product

United States

Synthetic Methodologies for 2,3,6 Trimethylcyclohexanol and Its Derivatives

Established Synthetic Pathways to the Trimethylcyclohexanol (B73185) Core Structure

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For 2,3,6-trimethylcyclohexanol, this is most commonly achieved through the reduction of 2,3,6-trimethylcyclohexanone.

Catalytic Hydrogenation of Ketone Precursors

Catalytic hydrogenation is a widely utilized industrial method for the reduction of carbonyls to alcohols due to its efficiency and atom economy. The process involves reacting the ketone substrate with hydrogen gas in the presence of a metal catalyst.

Investigation of Catalyst Systems and Reaction Conditions (e.g., Ruthenium, Palladium, Raney Nickel Catalysis)

The choice of catalyst is critical in the hydrogenation of cyclic ketones and significantly influences reaction efficiency and selectivity.

Ruthenium (Ru): Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic rings and carbonyl groups. For the selective hydrogenation of benzene to cyclohexene (B86901), a precursor to other cyclic compounds, supported ruthenium catalysts are considered among the most effective. researchgate.net In the context of ketone reduction, bifunctional ruthenium catalysts are employed in asymmetric transfer hydrogenation reactions, demonstrating their versatility. google.com The development of specific Ru complexes with chiral ligands has also enabled highly chemoselective hydrogenation of fused N-heteroarenes, indicating the catalyst's tunable properties.

Palladium (Pd): Palladium, typically supported on carbon (Pd/C) or alumina, is a common and robust catalyst for hydrogenation. researchgate.net It is highly effective for the reduction of carbon-carbon double bonds and can also be used for ketone hydrogenation. acs.org For instance, the hydrogenation of isophorone (B1672270) to produce 3,3,5-trimethylcyclohexanone, an isomer of the target precursor, is efficiently carried out using a palladium catalyst. researchgate.net Bimetallic catalysts, such as Pt-Sn alloys, have also been investigated for cyclohexanone (B45756) hydrogenation, showing that alloying can substantially increase activity compared to a pure platinum surface. google.com

Raney Nickel (Ni): Raney nickel is a fine-grained, porous nickel catalyst widely used in industrial-scale hydrogenations due to its high activity and cost-effectiveness. google.com It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum to create a high-surface-area, "spongy" nickel catalyst. google.com Raney Nickel is effective for the reduction of various functional groups, including the conversion of ketones to alcohols. google.com

Below is a table summarizing typical catalyst systems and conditions for the hydrogenation of cyclic ketones.

Catalyst SystemSupportSubstrate ExampleConditionsProductReference
Ruthenium (Ru)La₂O₃–ZnOBenzene150°C, 50 bar H₂Cyclohexene researchgate.net
Palladium (Pd)AluminaIsophoroneLiquid Phase3,3,5-Trimethylcyclohexanone researchgate.net
Raney NickelNoneIsophoroneTHF Solvent3,3,5-Trimethylcyclohexanone google.com
Platinum-Tin (Pt-Sn)Single CrystalCyclohexanone325-400 KCyclohexanol (B46403) google.com
Strategies for Enhanced Chemoselectivity and Regioselectivity in Hydrogenation Processes

Chemoselectivity is a significant challenge when a molecule contains multiple reducible functional groups. In the synthesis of trimethylcyclohexanol precursors, it is often necessary to selectively reduce a carbon-carbon double bond while preserving the ketone. For example, in the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,3,5-trimethylcyclohexanone, palladium catalysts strongly favor the hydrogenation of the C=C bond, yielding the saturated ketone with high selectivity. google.com

Conversely, when the target is the alcohol, the ketone must be reduced. The choice of catalyst and conditions is paramount. While catalysts like Raney Nickel can reduce both alkenes and ketones, specific platinum-based systems have been developed for the chemoselective hydrogenation of functional groups like alkynes, alkenes, and nitro groups, while showing no catalytic activity for the hydrogenation of aliphatic ketones. This highlights the possibility of tuning catalyst systems to target specific functionalities.

Influence of Reaction Solvents and Additives on Hydrogenation Performance

Solvents are not merely inert media for reactions but can profoundly impact the rate and selectivity of catalytic hydrogenations. The interaction of the solvent with the catalyst surface can alter the adsorption of reactants and the stability of transition states. Studies on palladium-catalyzed hydrogenations have shown that reaction rates can differ by over 30-fold depending on the solvent used, with protic solvents often leading to higher conversion rates.

Additives can also play a crucial role. For instance, the addition of polysaccharides has been shown to tremendously increase the reaction rate of transfer hydrogenation of cyclohexene with palladium catalysts.

Hydrolysis-Mediated Synthesis Routes

An alternative, indirect pathway to the trimethylcyclohexanol core involves the synthesis of the ketone precursor through a hydrolysis step. One such route involves the formation and subsequent hydrolysis of an oxime. For example, derivatives of 1-formyl-2,6,6-trimethyl-cyclohex-1-ene can be prepared by reacting the corresponding cyclohexene with a nitrosating agent to form an oxime. This oxime can then be hydrolyzed under appropriate conditions to yield the corresponding ketone. rsc.org This ketone can then undergo the catalytic hydrogenation described previously to produce the final alcohol.

Stereoselective and Asymmetric Synthesis Approaches for Trimethylcyclohexanols

This compound contains multiple chiral centers, meaning it can exist as various stereoisomers. The synthesis of a single, specific stereoisomer requires stereoselective or asymmetric methods. Asymmetric hydrogenation of the prochiral ketone precursor is a powerful strategy to achieve this. This is typically accomplished using a chiral catalyst system, where a metal center is coordinated to a chiral ligand.

The conventional catalysts for enantioselective hydrogenation of ketones are based on platinum-group metals, particularly ruthenium, rhodium, and iridium, complexed with chiral phosphine ligands. dicp.ac.cn These catalysts can achieve high levels of enantioselectivity, often providing the desired alcohol product with a high enantiomeric excess (ee). rsc.org

For example, iridium-catalyzed asymmetric hydrogenation has been successfully applied to heteroaromatic compounds, achieving up to 99% ee. rsc.org Similarly, bifunctional ruthenium catalysts are well-established for the asymmetric transfer hydrogenation of cyclic ketones. google.com While first-row transition metals like iron are being explored as more sustainable alternatives, ruthenium-based systems remain a benchmark for this transformation. dicp.ac.cn

The table below provides examples of catalyst systems used for the asymmetric hydrogenation of ketones, demonstrating the high enantioselectivity that can be achieved.

MetalLigand TypeSubstrate TypeEnantiomeric Excess (ee)Reference
IridiumChiral PhosphinePyrazolo[1,5-a]pyrimidinesUp to 99% rsc.org
RutheniumBifunctional Amine/PhosphineCyclic KetonesHigh (not specified) google.com
IronTetradentateKetones(Under development) dicp.ac.cn

Enantioselective Hydrogenation Techniques for Chiral Alcohol Formation

The synthesis of specific stereoisomers of chiral alcohols like this compound relies heavily on enantioselective hydrogenation. This technique introduces hydrogen across a double bond in a prochiral substrate, such as an unsaturated precursor, using a chiral catalyst to favor the formation of one enantiomer over the other. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Rhodium-based catalysts, particularly those with chiral phosphine ligands like DuanPhos and JosiPhos, have proven effective in these transformations. For instance, the asymmetric hydrogenation of cyclic dienamides catalyzed by a Rh-DuanPhos complex provides a direct route to chiral cyclic allylic amines with excellent enantioselectivities (up to 99% ee). epa.gov These products can be further transformed into multisubstituted cyclohexane (B81311) derivatives. epa.gov Similarly, the hydrogenation of α,β-disubstituted nitroalkenes has been accomplished with high chemo- and enantioselectivity using a rhodium/JosiPhos-J2 catalyst, yielding α-chiral nitroalkanes which are versatile synthetic intermediates. rsc.org

The development of highly enantioselective hydrogenation methods for substrates like β,β-disubstituted nitroalkenes also provides access to enantiomerically pure nitroalkanes, which serve as versatile precursors in chemical synthesis. nih.gov These established methodologies for creating chiral centers in cyclic systems through enantioselective hydrogenation are directly applicable to the synthesis of optically active this compound from a corresponding unsaturated ketone or alkene precursor.

Catalyst SystemSubstrate TypeProductEnantioselectivity (ee)
Rh-DuanPhosCyclic DienamidesChiral Cyclic Allylic AminesUp to 99% epa.gov
Rhodium/JosiPhos-J2α,β-Disubstituted Nitroalkenesα-Chiral NitroalkanesUp to 94% rsc.org
Ir-CatalystQuinoxaline DerivativesChiral TetrahydroquinoxalinesUp to 98% nih.gov

Biocatalytic Transformations and Enzymatic Approaches for Chiral Induction

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. pharmasalmanac.com Enzymes operate under mild conditions and exhibit high stereo- and regioselectivities, making them ideal for chiral induction. pharmasalmanac.com For the synthesis of chiral alcohols, enzymatic kinetic resolution is a widely used strategy.

This approach often involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. A common method is the enantioselective hydrolysis of a racemic ester. For example, esterases, such as those found in crude pig liver acetone powder (PLAP), can selectively cleave the acetate ester of one enantiomer of a chiral alcohol, leaving the other enantiomer's acetate intact. chimia.chchimia.ch This process allows for the separation of the unreacted ester and the newly formed alcohol, both in high enantiomeric purity. chimia.ch

The efficiency of these biocatalytic reactions can be optimized by screening a wide array of enzymes for their ability to selectively hydrolyze chiral esters. nih.gov Advances in protein engineering, including directed evolution and computational redesign, have expanded the substrate scope and enhanced the catalytic efficiency of enzymes used in these transformations. nih.gov These enzymatic methods are attractive for large-scale production due to their high selectivity and the potential for 100% theoretical yield in cases of desymmetrization of meso compounds. pharmasalmanac.com

Enzyme SourceReaction TypeSubstrateProducts
Pig Liver Acetone Powder (PLAP)Selective HydrolysisRacemic Acetic Acid EstersEnantiomerically Pure Alcohol and Acetate chimia.chchimia.ch
Engineered ω-TransaminasesAsymmetric SynthesisProchiral KetonesChiral Amines nih.gov
Alcohol DehydrogenasesAsymmetric ReductionProchiral KetonesChiral Alcohols entrechem.com

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control is critical when synthesizing highly substituted cyclic compounds like this compound, which has multiple stereocenters. The relative orientation of the substituents is determined during the ring-forming (cyclization) and functionalization steps. The outcome of these reactions can be directed by kinetic or thermodynamic control.

Cascade reactions, such as the inter-intramolecular double Michael addition, are effective strategies for constructing highly functionalized cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgresearchgate.net In these reactions, the stereochemical outcome of the cyclization can be controlled to favor the formation of a specific diastereomer. beilstein-journals.org For instance, the reaction of curcumins with arylidenemalonates yields highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.net

In the synthesis of substituted piperidines, a related heterocyclic system, relative stereocontrol can be achieved by carefully choosing the reaction conditions. For example, the stereochemistry between two adjacent centers can be set by either kinetic protonation of a nitronate intermediate or by allowing the system to equilibrate to the more stable thermodynamic product. nih.gov Subsequent stereocenters can be controlled by selecting specific reduction methods for functional groups on the ring. nih.gov These principles of controlling relative stereochemistry through kinetic versus thermodynamic conditions and reagent selection are fundamental to the targeted synthesis of a specific diastereomer of this compound.

Derivatization Strategies for this compound

Esterification Reactions for Functionalized Cyclohexanol Derivatives

The hydroxyl group of this compound can be readily converted into an ester functionality through esterification. This reaction typically involves reacting the alcohol with a carboxylic acid or a more reactive derivative, such as an acid chloride or acid anhydride. The process can be catalyzed by either an acid or a base.

Acid-catalyzed esterification (Fischer esterification) involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, typically uses an alkoxide to convert one ester into another. masterorganicchemistry.com For direct esterification of an alcohol, a common method involves converting the alcohol to its alkoxide, which then acts as a nucleophile. Alternatively, reagents like N-heterocyclic carbenes (NHCs) can be used as organocatalysts to promote the acylation of alcohols with esters under neutral conditions. organic-chemistry.org

These reactions allow for the synthesis of a wide array of 2,3,6-trimethylcyclohexyl esters, which can possess different physical and chemical properties depending on the appended R-group.

Acylating AgentCatalyst/ConditionsProduct Type
Carboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)R-CO-O-Cyclohexyl
Acid Chloride (R-COCl)Base (e.g., Pyridine)R-CO-O-Cyclohexyl
Acid Anhydride ((R-CO)₂O)Acid or BaseR-CO-O-Cyclohexyl
Ester (R'-COOR'')Base (e.g., NaOR) or AcidR'-CO-O-Cyclohexyl

Oxidation Reactions for Carbonyl Functional Group Interconversion

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2,3,6-trimethylcyclohexanone. This transformation is a fundamental functional group interconversion in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, cost, and functional group tolerance). libretexts.org

Classical methods often utilize chromium-based reagents. For example, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org A milder alternative is pyridinium chlorochromate (PCC), which can perform the oxidation under non-aqueous conditions and is less likely to cause over-oxidation or side reactions. libretexts.org

Other modern and often more environmentally friendly oxidizing agents include o-iodoxybenzoic acid (IBX) and systems based on 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) used in catalytic amounts with a stoichiometric co-oxidant. organic-chemistry.org Biocatalytic methods using alcohol oxidases also represent a "green" alternative, utilizing molecular oxygen as the terminal oxidant and producing only water as a byproduct. nih.gov

Oxidizing AgentTypical ConditionsProduct
Chromic Acid (H₂CrO₄)Aqueous H₂SO₄, Acetone2,3,6-Trimethylcyclohexanone
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)2,3,6-Trimethylcyclohexanone
o-Iodoxybenzoic acid (IBX)DMSO2,3,6-Trimethylcyclohexanone organic-chemistry.org
TEMPO / Co-oxidant (e.g., NaOCl)Biphasic system2,3,6-Trimethylcyclohexanone organic-chemistry.org
Alcohol Oxidase / O₂Aqueous buffer2,3,6-Trimethylcyclohexanone nih.gov

Nucleophilic Substitution Reactions (SN1 and SN2) in Cyclohexanol Systems

The hydroxyl group of this compound is a poor leaving group. Therefore, for it to be displaced by a nucleophile in a substitution reaction, it must first be converted into a better leaving group. This is typically achieved in one of two ways: protonation under acidic conditions to form an oxonium ion (-OH₂⁺), or conversion to an ester of a strong acid, such as a tosylate (-OTs) or mesylate (-OMs).

Once a good leaving group is in place, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. In a cyclohexyl system, this reaction requires the nucleophile to approach from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry at the reaction center. The rate of Sₙ2 reactions is sensitive to steric hindrance. Given the substituted nature of this compound, an Sₙ2 reaction at the carbinol carbon would be relatively slow.

Sₙ1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. The leaving group departs first, forming a planar secondary carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products (racemization if the center was chiral and no other stereocenters were present). Sₙ1 reactions are favored by polar protic solvents and are more likely with secondary and tertiary substrates that can form relatively stable carbocations.

For this compound, reaction with a hydrogen halide (e.g., HBr) would likely proceed through an Sₙ1 pathway due to the secondary nature of the alcohol and the strong acid conditions which favor carbocation formation.

Dehydration Reactions to Yield Trimethylcyclohexene Derivatives

The dehydration of alcohols, a fundamental reaction in organic chemistry, is frequently employed to synthesize alkenes. In the context of this compound, this reaction provides a pathway to various trimethylcyclohexene isomers. The reaction is typically catalyzed by strong acids, such as sulfuric or phosphoric acid, and proceeds by heating the alcohol. beyondbenign.org

The acid-catalyzed dehydration of secondary and tertiary alcohols, including this compound, generally proceeds through an E1 (elimination, unimolecular) mechanism. researchgate.net The process begins with the protonation of the hydroxyl group by the acid catalyst, converting it into a much better leaving group, water. researchgate.net Subsequently, the departure of a water molecule results in the formation of a carbocation intermediate. This carbocation is then deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) at a carbon adjacent to the positive charge, leading to the formation of a double bond and regenerating the acid catalyst. study.comyoutube.com

The regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. researchgate.netyoutube.com However, the actual product distribution can be complex and influenced by steric factors and the potential for carbocation rearrangements. researchgate.networdpress.com

For instance, the dehydration of 2-methylcyclohexanol is a classic undergraduate organic chemistry experiment used to illustrate these principles, often yielding a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane. beyondbenign.orgwordpress.com

A key feature of reactions proceeding through carbocation intermediates is the possibility of rearrangements to form more stable carbocations. libretexts.orglibretexts.org Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com Therefore, if a less stable carbocation can rearrange to a more stable one, this process is often favored. libretexts.orgmasterorganicchemistry.com These rearrangements typically occur through 1,2-hydride shifts or 1,2-alkyl (often methyl) shifts. libretexts.orgyoutube.comyoutube.com

In a hydride shift , a hydrogen atom on a carbon adjacent to the carbocation moves with its pair of bonding electrons to the positively charged carbon. masterorganicchemistry.comyoutube.com This is common when a secondary carbocation can rearrange to a tertiary carbocation. youtube.com

In a methyl shift , a methyl group with its bonding electrons migrates to an adjacent carbocation. youtube.comyoutube.com This is often observed when a carbocation is adjacent to a quaternary carbon. youtube.com

The dehydration of substituted cyclohexanols can lead to a mixture of products, some of which arise from these rearrangements. For example, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol and 2,3-dimethylcyclohexanol can both yield 1,2-dimethylcyclohexene as the major product due to methyl and hydride shifts, respectively, that lead to a common, more stable tertiary carbocation intermediate. study.com Similarly, the dehydration of 1,2,2-trimethylcyclohexanol can result in the formation of 1-tert-butylcyclopentene as a minor product through a ring contraction, which is a more complex type of alkyl shift. youtube.comstudy.com

The migratory aptitude of different groups can also influence the outcome of these rearrangements, though the primary driving force is the formation of a more stable carbocation. stackexchange.comstackexchange.com

Table 1: Factors Influencing Carbocation Rearrangements

FactorDescription
Carbocation Stability Rearrangements are driven by the formation of a more stable carbocation (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.com
Type of Shift Can involve the migration of a hydride ion (hydride shift) or an alkyl group (alkyl shift). libretexts.orgyoutube.com
Proximity The migrating group is typically on a carbon directly adjacent to the carbocation (a 1,2-shift). youtube.comstackexchange.com
Migratory Aptitude While hydride shifts are generally facile, the thermodynamic stability of the resulting carbocation is the main driver. stackexchange.comstackexchange.com

Radical Functionalization in Trimethylcyclohexene Systems (e.g., Allylic Bromination)

Allylic bromination is a selective method for introducing a bromine atom at the carbon adjacent to a double bond (the allylic position). This reaction is particularly useful for functionalizing alkenes like trimethylcyclohexene derivatives. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. youtube.comlibretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: A small amount of bromine radical is generated from the initiator. libretexts.org

Propagation: The bromine radical abstracts an allylic hydrogen from the trimethylcyclohexene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com This step is favored because the C-H bond at the allylic position is weaker than other C-H bonds in the molecule. libretexts.org The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). chemistrysteps.com The allylic radical then reacts with this Br₂ to form the allylic bromide and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

The resonance stabilization of the intermediate allylic radical can lead to the formation of a mixture of isomeric products if the radical is unsymmetrical. chemistrysteps.com The regioselectivity of the bromination will depend on the relative stability of the possible allylic radicals and the steric accessibility of the allylic positions. youtube.com

Table 2: Key Aspects of Allylic Bromination with NBS

AspectDescription
Reagent N-bromosuccinimide (NBS) is used to maintain a low concentration of Br₂. libretexts.org
Mechanism Proceeds via a free radical chain reaction. chemistrysteps.com
Selectivity Highly selective for the allylic position due to the stability of the allylic radical intermediate. chemistrysteps.com
Potential for Isomers If the resonance forms of the allylic radical are not identical, a mixture of constitutional isomers can be formed. chemistrysteps.comyoutube.com

Cycloaddition Reactions Involving Trimethylcyclohexene Moieties (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of trimethylcyclohexene derivatives, if the molecule contains a conjugated diene system, it can act as the diene component in a Diels-Alder reaction. Conversely, a trimethylcyclohexene with a single double bond can potentially act as a dienophile, reacting with a conjugated diene. libretexts.org

The reaction involves the concerted interaction of the π electrons of the diene (the 4π component) and the dienophile (the 2π component) to form two new sigma bonds and a new pi bond, resulting in a cyclohexene ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

The reactivity of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgyoutube.com For a trimethylcyclohexene derivative to be an effective dienophile, it would likely require activation with an electron-withdrawing group.

An example of a related system is the high-pressure Diels-Alder reaction of 1-vinyl-2,2,6-trimethylcyclohexene, which serves as the diene, demonstrating a pathway to drimane-type sesquiterpenoids. amanote.com

Ethynylation and Other Alkynylation Reactions

Ethynylation is a process of introducing an ethynyl group (-C≡CH) into a molecule. One common method for the ethynylation of ketones, such as a trimethylcyclohexanone (B1229504) precursor, is the reaction with an acetylide nucleophile. This reaction typically involves the deprotonation of acetylene with a strong base (like sodium amide) to form sodium acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent protonation yields a tertiary propargyl alcohol.

An improved process for the production of ethynyl carbinols involves the catalytic ethynylation of cyclohexanones with acetylene in the liquid phase under high pressure, using alkali metal hydroxides as promoters. google.com This method allows for the use of higher temperatures without the risk of explosion. google.com

Michael Addition Strategies for Substituted Cyclohexanols

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. While not a direct synthesis of this compound, Michael addition strategies are crucial for the synthesis of highly substituted cyclohexanone precursors, which can then be reduced to the corresponding cyclohexanols.

For example, a cascade inter-intramolecular double Michael addition process can be used to synthesize multi-substituted cyclohexanones with high diastereoselectivity. nih.gov This involves the reaction of a Michael donor with a suitable acceptor, leading to a cyclized product. nih.govresearchgate.net The stereochemical outcome of the Michael addition to cyclic enones, such as cyclohexenone derivatives, can be controlled to produce specific diastereomers. nih.govyoutube.com

Cross-Coupling Methodologies for Conjugated Systems

The introduction of conjugated π-systems, such as enynes and dienes, onto the this compound core can be effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for carbon-carbon bond formation with high chemo- and stereoselectivity. While direct examples on the this compound molecule are not extensively documented, the principles can be readily applied based on reactions with analogous substituted cyclohexene and cyclohexanol systems. The two primary reactions considered here are the Sonogashashira coupling for enyne synthesis and the Suzuki-Miyaura coupling for diene synthesis.

Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is particularly useful for creating conjugated enynes. libretexts.org For a derivative of this compound, this would typically involve the coupling of a vinyl halide precursor with a suitable terminal alkyne. The reactivity of the vinyl halide is an important consideration, with the general trend being I > Br > Cl. wikipedia.org

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles, one for palladium and one for copper. The palladium(0) species undergoes oxidative addition to the vinyl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination to yield the conjugated enyne and regenerate the palladium(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org

A variety of palladium catalysts and ligands can be employed, with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often providing high catalytic activity. libretexts.org The choice of base is also crucial for the reaction's success. A tandem Sonogashira coupling/cyclization/aromatization sequence has been developed for the construction of benzene rings from β-halo vinyl sulfones/ketones and terminal alkynes. nih.gov

Catalyst SystemSubstrate 1Substrate 2ProductRef.
Pd(0) catalyst, Cu(I) cocatalystVinyl HalideTerminal AlkyneConjugated Enyne wikipedia.org
Palladium-phosphorus complexesAryl or Vinyl HalideTerminal AlkyneConjugated Enyne or Arylalkyne libretexts.org
NHC Palladium ComplexesAryl BromideTerminal AlkyneArylalkyne libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is exceptionally versatile for the synthesis of conjugated dienes. In the context of this compound derivatives, a vinyl boronic acid or ester could be coupled with a vinyl halide.

The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species, which is activated by a base. The final step is reductive elimination, which forms the diene and regenerates the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and stereoselectivity. nih.govrsc.org A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation has been described, utilizing a combination of Pd(OAc)₂ and SPhos with CsF in isopropanol. nih.govrsc.org

Recent advancements have seen the development of highly active catalyst systems, including those based on palladacycles, which offer thermal stability and are insensitive to air and water. libretexts.org An efficient Suzuki-Miyaura coupling enabled by a controllable 1,4-palladium migration has been realized to afford stereodefined multisubstituted olefins and 1,3-dienes. nih.gov

Catalyst SystemSubstrate 1Substrate 2ProductRef.
Pd(OAc)₂, SPhosHeteroaryl boronic acidVinyl chlorideCoupled product nih.govrsc.org
PalladacyclesOrganoboron reagentOrganic halide or triflateConjugated system libretexts.org
Pd(0) catalystArylethenyl boron esterArylboronate esterMultisubstituted 1,3-diene nih.gov

Ring-Closing Metathesis and Other Macrocyclization Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of macrocycles, including those that could be derived from this compound. wikipedia.org RCM utilizes transition metal carbene complexes, most notably Grubbs and Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene. apeiron-synthesis.com This methodology is particularly advantageous for forming large rings (12 atoms or more), which are often challenging to construct using traditional methods. apeiron-synthesis.comdrughunter.com

The general mechanism of RCM involves the reaction of a metal carbene with a terminal alkene of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to release an alkene byproduct (typically ethylene) and generate a new metal carbene, which then reacts with the second terminal alkene of the substrate. A final intramolecular metathesis step closes the ring and regenerates the active catalyst. wikipedia.orgutc.edu

The choice of catalyst is critical and can influence the efficiency and stereoselectivity of the macrocyclization. First, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer varying levels of activity, stability, and functional group tolerance. beilstein-journals.orgcolab.wsnih.gov For instance, second-generation Grubbs catalysts have shown high ring-closing activity at elevated temperatures. utc.edu Tungsten-based alkylidene catalysts have been shown to provide high Z-selectivity in the synthesis of macrocyclic alkenes. nih.govnih.gov

The success of a macrocyclization via RCM is also dependent on factors such as substrate concentration (high dilution is often required to favor intramolecular cyclization over intermolecular polymerization), solvent, and temperature. drughunter.com This technique has been extensively applied in the synthesis of complex natural products and in drug discovery for the preparation of macrocyclic drugs. drughunter.com For example, RCM has been used in the synthesis of the 18-membered macrolide glecaprevir. drughunter.com

While specific examples of RCM on derivatives of this compound are not prevalent in the literature, the methodology is broadly applicable to dienes containing cyclic scaffolds. The synthesis of macrocyclic peptides has been achieved via a dual olefin metathesis and ethenolysis approach. rsc.org Ring-closing enyne metathesis is another powerful methodology for the construction of mono- and bicyclic systems containing a 1,3-diene functionality. nih.gov

CatalystSubstrate TypeRing SizeKey FeaturesRef.
Grubbs Catalysts (Gen I, II, III)Dienes5- to 30-membered ringsVarying activity and functional group tolerance wikipedia.orgutc.edu
Hoveyda-Grubbs CatalystsDienesMacrocyclesHigh stability and tunable reactivity beilstein-journals.orgcolab.wsnih.gov
Tungsten-based AlkylidenesDienesMacrocyclesHigh Z-selectivity nih.govnih.gov
Zhan 1B CatalystDienes18-membered ring (glecaprevir)Recyclable, increased initiation rate drughunter.com

Stereochemistry and Conformational Analysis of Trimethylcyclohexanol Systems

Elucidation of Relative and Absolute Configurations of Trimethylcyclohexanol (B73185) Isomers

The structure of 2,3,6-trimethylcyclohexanol features three stereogenic centers at carbons 1 (bearing the hydroxyl group), 2, 3, and 6. This results in 2³ or eight possible stereoisomers. The arrangement of these substituents can be described in terms of both relative and absolute configuration.

Relative configuration describes the spatial position of substituents relative to each other, often using cis and trans nomenclature for cyclic systems. youtube.com For example, if the methyl group at C-2 and the hydroxyl group at C-1 are on the same face of the ring, their relationship is cis. youtube.com Given the three substituents, a variety of cis/trans combinations are possible for the different diastereomers.

Absolute configuration provides an unambiguous description of the three-dimensional arrangement of atoms at a chiral center, using the Cahn-Ingold-Prelog (CIP) priority rules to assign an R (from Latin rectus, right) or S (from Latin sinister, left) descriptor. wikipedia.org Determining the absolute configuration of a molecule is a more complex task than determining its relative configuration. ucalgary.ca Historically, the configuration of chiral compounds was related to glyceraldehyde, a standard chosen arbitrarily. wikipedia.orglibretexts.org Modern methods, most definitively X-ray crystallography, can determine the absolute configuration of a molecule in its solid state. wikipedia.org Alternatively, chemical reactions with known stereospecific outcomes can be used to relate the configuration of an unknown compound to one whose absolute configuration has already been established. wikipedia.orgucalgary.ca

For each of the possible relative arrangements of substituents in this compound, there exists a pair of enantiomers with opposite absolute configurations at all three chiral centers. For instance, a specific cis,cis diastereomer will have an enantiomeric trans,trans counterpart.

Isomer RelationshipDescriptionExample Stereochemical Descriptors
EnantiomersNonsuperimposable mirror images. Have opposite absolute configurations at all chiral centers.(1R, 2S, 3R, 6S)-2,3,6-Trimethylcyclohexanol and (1S, 2R, 3S, 6R)-2,3,6-Trimethylcyclohexanol
DiastereomersStereoisomers that are not mirror images. Have different relative configurations and at least one, but not all, chiral centers are opposite.(1R, 2S, 3R, 6S)-2,3,6-Trimethylcyclohexanol and (1R, 2R, 3R, 6S)-2,3,6-Trimethylcyclohexanol

Conformational Preferences and Dynamics of the Cyclohexanol (B46403) Ring

The cyclohexane (B81311) ring is not planar; it adopts several non-planar conformations to relieve angle and torsional strain. dalalinstitute.com The most significant of these are the chair and boat conformations.

The chair conformation is the most stable arrangement for a cyclohexane ring because it minimizes both torsional strain (all C-H bonds on adjacent carbons are staggered) and angle strain (the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°). msu.edulibretexts.org

The boat conformation is considerably less stable. This instability arises from two main factors:

Steric Strain : In the boat form, two hydrogen atoms on C-1 and C-4, known as "flagpole" hydrogens, are brought into close proximity, resulting in steric repulsion. wikipedia.org

Torsional Strain : The C-H bonds on four of the carbon atoms (C-2, C-3, C-5, and C-6) are eclipsed, creating torsional strain. wikipedia.org

The boat conformation is not a local energy minimum but rather a transition state between two more stable "twist-boat" conformations. wikipedia.org The twist-boat form is lower in energy than the pure boat because twisting the ring alleviates some of the flagpole and eclipsing interactions. wikipedia.orgupenn.edu The interconversion between two chair conformations, known as a ring flip, proceeds through a high-energy half-chair transition state. wikipedia.orgyoutube.com

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability Status
Chair00Most Stable
Twist-Boat~5.5~23Local Minimum
Boat~6.9~29Transition State
Half-Chair~10.8~45Transition State (Highest Energy)

Note: Energy values are approximate for unsubstituted cyclohexane.

In a substituted cyclohexane, the two chair conformations that interconvert via a ring flip are generally not of equal energy. msu.edu Substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Due to steric hindrance, substituents larger than hydrogen are more stable in the equatorial position. msu.edu

When a substituent is in the axial position, it experiences destabilizing steric interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org The energetic cost of placing a substituent in an axial position is known as its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol (7.3 kJ/mol). wikipedia.org

For this compound, the conformational equilibrium will strongly favor the chair conformation that places the maximum number of methyl groups and the hydroxyl group in equatorial positions. The stability of a given isomer's conformation is determined by the sum of all 1,3-diaxial interactions. For example, an isomer that can adopt a chair conformation with all four substituents (three methyl, one hydroxyl) in equatorial positions will be significantly more stable than an isomer where steric constraints force one or more groups into an axial position. egyankosh.ac.in

Stereoelectronic effects are stabilizing interactions that arise from the spatial relationship between molecular orbitals. wikipedia.org These effects can influence conformational preference and molecular geometry, sometimes acting in opposition to purely steric considerations. A primary type of stereoelectronic effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) or non-bonding orbital (n) to an adjacent empty anti-bonding orbital (σ*). wikipedia.orgbaranlab.org

In cyclohexanol systems, relevant interactions include:

σ(C-H) → σ(C-O)*: Donation from a C-H bond anti-periplanar to the C-O bond.

σ(C-C) → σ(C-O)*: Donation from a C-C bond anti-periplanar to the C-O bond.

Stereoselectivity in Chemical Transformations

The stereochemical and conformational properties of a molecule directly influence the outcome of chemical reactions. The existing chiral centers in a reactant can direct the formation of new chiral centers, a phenomenon known as stereoselectivity.

Catalytic hydrogenation is a common method for producing cyclohexanols from the corresponding cyclohexanones or cyclohexenones. When the substrate is chiral, the reaction often proceeds with diastereoselectivity, meaning one diastereomer of the product is formed in excess over the others.

Consider the catalytic hydrogenation of a precursor like 2,3,6-trimethylcyclohexenone. Hydrogen is delivered from the surface of a metal catalyst to the face of the molecule. The existing methyl groups on the ring create a sterically hindered environment. The substrate will preferentially adsorb onto the catalyst surface from its less hindered face. Consequently, the hydrogen atoms will be added to that less hindered face, leading to a major diastereomeric product.

The reduction of substituted cyclohexanones often shows a preference for the formation of the thermodynamically more stable alcohol, where the hydroxyl group is in the equatorial position. For example, the catalytic transfer hydrogenation of 2-methylcyclohexanone (B44802) results in a mixture of cis and trans 2-methylcyclohexanol, with the ratio depending on the catalyst and reaction conditions. nih.gov In the case of this compound's precursors, the steric hindrance from the three methyl groups would create a strong facial bias, likely leading to high diastereoselectivity in the final product distribution.

ReactantReactionControlling FactorExpected Outcome
2,3,6-TrimethylcyclohexenoneCatalytic HydrogenationSteric hindrance from existing methyl groups directs the approach of the reactant to the catalyst surface.Formation of a major diastereomer of this compound over other possible diastereomers.
2,3,6-TrimethylcyclohexanoneCatalytic HydrogenationSteric approach control vs. thermodynamic product stability.A mixture of diastereomeric alcohols, with the ratio influenced by the catalyst, hydrogen source, and reaction conditions.

Stereocontrol in Cyclization Reactions (e.g., Acid-Catalyzed Cyclialkylation)

The synthesis of substituted cyclohexanols, including this compound, can often be achieved through acid-catalyzed cyclization reactions of acyclic precursors. The stereochemical outcome of these reactions is highly dependent on the geometry of the transition state, which is influenced by steric and electronic factors. The principle of achieving predictable stereochemistry in such cyclizations is crucial for the targeted synthesis of specific isomers.

In analogous systems, such as the synthesis of menthol (B31143) from citronellal, the stereoselectivity of the cyclization is a key step. The formation of a specific diastereomer is directed by the catalyst and reaction conditions, which favor a particular folding of the acyclic precursor, leading to a chair-like transition state. This transition state minimizes steric interactions, thus dictating the stereochemistry of the newly formed stereocenters. While specific studies on the acid-catalyzed cyclialkylation to form this compound are not extensively detailed in the provided search results, the principles of stereocontrol observed in similar terpene and substituted cyclohexane syntheses would apply. The relative orientation of the methyl groups and the hydroxyl group in the final product would be determined by the most stable chair-like transition state adopted during the ring-closure process.

For example, the cyclization of an appropriate unsaturated acyclic precursor would likely proceed through a transition state that places the larger alkyl substituents in pseudo-equatorial positions to minimize steric strain. The stereochemistry at the carbon bearing the hydroxyl group would also be influenced by the approach of the nucleophile (water or another nucleophilic species) to the carbocation intermediate formed during the cyclization.

Stereospecificity in Allylic Oxidation Processes

Allylic oxidation is a powerful method for introducing functionality at a position adjacent to a double bond. In the context of synthesizing or modifying this compound, the stereospecificity of allylic oxidation of a precursor like 2,3,6-trimethylcyclohexene would be of significant interest. The stereochemical outcome of such a reaction is often dictated by the directing effect of existing stereocenters and the nature of the oxidizing agent.

Studies on the allylic oxidation of related terpenes, such as limonene, demonstrate that the reaction can proceed with a high degree of stereospecificity. The approach of the oxidant is often influenced by the steric hindrance imposed by the substituents on the ring, leading to the preferential formation of one diastereomer. For instance, in the epoxidation of limonene, the attack on the double bond can occur from either face, but is often directed by the bulky isopropenyl group.

In a hypothetical allylic oxidation of a 2,3,6-trimethylcyclohexene precursor, the facial selectivity of the oxidation would be influenced by the pre-existing stereochemistry of the methyl groups at C-2, C-3, and C-6. The oxidant would preferentially attack the less hindered face of the double bond, leading to a stereospecific formation of the corresponding allylic alcohol. The relative stereochemistry of the newly introduced hydroxyl group would be determined by the established stereocenters on the cyclohexane ring.

Reaction TypePrecursor ExampleKey Stereochemical DeterminantExpected Outcome for this compound System
Acid-Catalyzed CyclialkylationOpen-chain terpene-like moleculeStability of the chair-like transition stateFormation of the thermodynamically most stable diastereomer with equatorial methyl groups.
Allylic Oxidation2,3,6-TrimethylcyclohexeneSteric hindrance from existing methyl groupsStereospecific formation of an allylic alcohol with the hydroxyl group on the less hindered face.

Intermolecular and Intramolecular Interactions Governing Stereostructure (e.g., Hydrogen Bonding Networks)

The three-dimensional structure of this compound in the solid state and in solution is significantly influenced by both intramolecular and intermolecular interactions, with hydrogen bonding playing a pivotal role. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of complex networks that dictate the preferred conformation and crystal packing.

Intramolecular Hydrogen Bonding:

In certain stereoisomers of this compound, the spatial proximity of the hydroxyl group to one of the methyl groups or another part of the molecule might allow for the formation of weak intramolecular hydrogen bonds. For example, a cis-relationship between the hydroxyl group and an adjacent methyl group could potentially lead to a C-H···O interaction. However, in cyclohexane systems, the energetic preference for placing bulky substituents in equatorial positions often makes conformations that would favor strong intramolecular hydrogen bonding less stable. Computational studies on related hindered cyclohexanols could provide insight into the likelihood and strength of such interactions in the various diastereomers of this compound.

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonding is a dominant force in determining the properties of alcohols. In the case of this compound, the hydroxyl groups of adjacent molecules will form O-H···O hydrogen bonds, creating chains, dimers, or more complex three-dimensional networks in the condensed phase. The specific nature of this network will depend on the stereochemistry of the molecule. Different diastereomers will pack differently in a crystal lattice to maximize favorable hydrogen bonding interactions while minimizing steric repulsion between the methyl groups.

The strength and geometry of these hydrogen bonds can be investigated using techniques such as X-ray crystallography and infrared (IR) spectroscopy. Computational modeling can also be employed to predict the most stable hydrogen-bonded aggregates and to analyze the electronic nature of these interactions.

Interaction TypePotential Groups Involved in this compoundSignificance
Intramolecular O-H and C-H of a nearby methyl groupCan influence the conformational equilibrium of a specific diastereomer.
Intermolecular O-H of one molecule and O of another moleculeDictates crystal packing, boiling point, and solubility. The specific network depends on the stereoisomer.

Reaction Mechanism Elucidation in Trimethylcyclohexanol Transformations

Mechanistic Pathways of Key Functional Group Interconversions

The hydroxyl group of 2,3,6-trimethylcyclohexanol is the focal point for a variety of transformations, including oxidation, reduction, dehydration, and substitution reactions. Each of these proceeds through distinct mechanistic pathways, dictated by the reagents, reaction conditions, and the stereochemistry of the substrate.

Oxidation of this compound:

The oxidation of the secondary alcohol, this compound, to its corresponding ketone, 2,3,6-trimethylcyclohexanone, can be achieved using various oxidizing agents, with chromic acid (H₂CrO₄) being a classic example. The mechanism of this reaction involves several key steps. libretexts.org Initially, the alcohol oxygen attacks the chromium atom of chromic acid, which is typically formed in situ from reagents like potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄). chemistnotes.com This is followed by a proton transfer, leading to the formation of a chromate (B82759) ester. youtube.com The final step is the rate-determining elimination of a proton from the carbon bearing the oxygen by a base (often water), which occurs concurrently with the cleavage of the O-Cr bond. libretexts.org This E2-like elimination step results in the formation of the ketone and a reduced chromium species. libretexts.org

The presence of methyl groups on the cyclohexane (B81311) ring can influence the rate of oxidation due to steric hindrance, but it does not fundamentally alter the mechanistic pathway for the transformation of the secondary alcohol to a ketone. chemistnotes.com

Reduction of 2,3,6-Trimethylcyclohexanone:

The reduction of 2,3,6-trimethylcyclohexanone to this compound is commonly accomplished using metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

The stereochemistry of the reduction is a critical aspect, as the hydride can attack from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of different diastereomers of the alcohol. The facial selectivity of the hydride attack is influenced by steric and electronic factors. acs.org For substituted cyclohexanones, two main models are often considered to predict the stereochemical outcome:

Steric Approach Control: The nucleophile attacks from the less sterically hindered face. In the case of 2,3,6-trimethylcyclohexanone, the presence of methyl groups at the 2- and 6-positions can create significant steric hindrance.

Product Development Control (or Stereoelectronic Control): The transition state that leads to the more stable chair-like product conformation is favored.

Studies on the reduction of similarly substituted cyclohexanones, such as 2,6-dimethylcyclohexanone, have shown that the stereochemical outcome can be highly dependent on the reducing agent and the solvent used. researchgate.net For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) has been shown to yield predominantly the axial alcohol, a result that challenges some predictive models. researchgate.net The interplay of torsional strain and steric hindrance in the transition state dictates the preferred direction of hydride attack. gatech.edu

The acid-catalyzed dehydration of this compound results in the formation of a mixture of trimethylcyclohexene isomers. This elimination reaction can proceed through either an E1 (unimolecular elimination) or an E2 (bimolecular elimination) mechanism, depending on the reaction conditions and the substrate's stereochemistry. libretexts.org

E1 Mechanism:

For secondary alcohols like this compound, the E1 pathway is often favored, particularly at higher temperatures and in the presence of a non-nucleophilic acid catalyst such as sulfuric acid or phosphoric acid. chemistrysteps.com The mechanism involves the following steps:

Protonation of the hydroxyl group: The alcohol acts as a base, and the hydroxyl group is protonated by the acid catalyst to form a good leaving group, water. libretexts.org

Formation of a carbocation: The protonated alcohol dissociates, losing a molecule of water to form a secondary carbocation intermediate. quizlet.com

Carbocation rearrangement (optional): The initially formed secondary carbocation can undergo rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift or a 1,2-methyl shift. stackexchange.comyoutube.comyoutube.comyoutube.com The presence of methyl groups at the 2- and 6-positions provides opportunities for such rearrangements, leading to a more complex product mixture.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. quizlet.com

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. stackexchange.com

E2 Mechanism:

While less common for secondary alcohols under these conditions, an E2 mechanism can also be operative, particularly with a strong, non-nucleophilic base and if the stereochemistry is favorable. quizlet.com The E2 mechanism is a concerted process where a base removes a proton from a beta-carbon at the same time as the leaving group (protonated hydroxyl group) departs. This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. The stereoisomer of this compound will influence the feasibility of achieving this geometry.

Nucleophilic substitution reactions of this compound typically require the conversion of the hydroxyl group into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This can be achieved by protonation of the alcohol in the presence of a strong acid or by converting the alcohol into a sulfonate ester (e.g., a tosylate or mesylate). organic-chemistry.org The subsequent substitution can proceed via either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Sₙ1 Mechanism:

The Sₙ1 mechanism is favored for tertiary and, to a lesser extent, secondary substrates, especially in the presence of a weak nucleophile and a polar protic solvent. masterorganicchemistry.com The mechanism is stepwise:

Formation of a carbocation: The leaving group departs, forming a carbocation intermediate. This is the rate-determining step. youtube.com

Nucleophilic attack: The nucleophile attacks the planar carbocation. This can occur from either face, potentially leading to a mixture of stereoisomers (racemization if the starting material is chiral and the stereocenter is the reaction site). organic-chemistry.org

For derivatives of this compound, the formation of a secondary carbocation is possible, which could then be attacked by a nucleophile. The potential for carbocation rearrangements, as discussed in the dehydration section, also exists in Sₙ1 reactions.

Sₙ2 Mechanism:

The Sₙ2 mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon. organic-chemistry.org This mechanism is favored for primary and, to a lesser extent, secondary substrates, with strong nucleophiles and in polar aprotic solvents.

A significant factor in Sₙ2 reactions is steric hindrance. chemistrysteps.com The presence of the three methyl groups in this compound and its derivatives creates considerable steric bulk around the reaction center. This steric hindrance can significantly impede the backside attack of the nucleophile, making the Sₙ2 pathway less favorable compared to less substituted cyclohexanol (B46403) derivatives. libretexts.orgnih.gov

Catalytic Mechanism Investigations

Catalysts play a pivotal role in many transformations of this compound and its derivatives, offering pathways with lower activation energies and enabling selective reactions.

The catalytic hydrogenation of unsaturated derivatives of this compound, such as the trimethylcyclohexenes formed from its dehydration, is a key reaction. Transition metals like platinum (Pt), palladium (Pd), and rhodium (Rh) are commonly used as heterogeneous or homogeneous catalysts for this purpose. khanacademy.org

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following steps: libretexts.org

Adsorption of reactants: Both the hydrogen gas and the alkene adsorb onto the surface of the metal catalyst.

Hydrogen dissociation: The H-H bond in H₂ is broken, and the hydrogen atoms bind to the metal surface.

Hydrogen transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

Desorption of the product: The resulting saturated alkane desorbs from the catalyst surface, freeing up the active sites for further reaction.

The choice of transition metal catalyst and reaction conditions can influence the selectivity of the hydrogenation, particularly if there are other reducible functional groups present in the molecule. organic-chemistry.orgdiva-portal.org For substituted cyclohexenes, the catalyst's approach is often directed to the less sterically hindered face of the double bond, leading to a specific stereochemical outcome in the resulting trimethylcyclohexane. libretexts.org

Lewis acids can significantly influence the course of reactions involving this compound by coordinating to the oxygen atom of the hydroxyl group. This coordination enhances the electrophilicity of the alcohol and can either promote or inhibit subsequent reactions.

Lewis Acid Promotion:

A Lewis acid can act as a catalyst by activating the hydroxyl group, making it a better leaving group. For instance, in a potential etherification reaction, a Lewis acid could coordinate to the alcohol's oxygen atom. This would make the carbon atom bonded to the oxygen more electrophilic and susceptible to nucleophilic attack by another alcohol molecule. This type of activation is crucial in various organic transformations, including cyclization reactions. nih.gov

The general mechanism for Lewis acid promotion of a reaction involving an alcohol can be summarized as:

Coordination: The Lewis acid coordinates to the lone pair of electrons on the oxygen atom of the hydroxyl group.

Activation: This coordination polarizes the C-O bond, making the carbon atom more electrophilic and the hydroxyl group a better leaving group.

Reaction: The activated alcohol then undergoes the desired transformation, such as nucleophilic substitution or elimination.

Catalyst regeneration: The Lewis acid is released at the end of the reaction.

Lewis Acid Inhibition:

In some cases, Lewis acids can inhibit reactions. If the Lewis acid forms a very stable adduct with the alcohol, it can effectively remove the alcohol from the reaction mixture, preventing it from participating in other desired transformations. researchgate.net For example, in a reaction where the free alcohol is the desired reactant, the formation of a stable Lewis acid-alcohol complex would decrease the concentration of the free alcohol and thus inhibit the reaction. The strength of the Lewis acid and its affinity for the alcohol are key factors in determining whether it will act as a promoter or an inhibitor.

Radical Reaction Pathways in Trimethylcyclohexene Chemistry

Radical reactions involving trimethylcyclohexene derivatives are characterized by the formation of highly reactive intermediates with unpaired electrons. A prominent example of such a pathway is allylic bromination, which selectively introduces a bromine atom at a carbon adjacent to the double bond. brainly.com This transformation is typically initiated by photolytic or thermal decomposition of a radical initiator, such as N-bromosuccinimide (NBS) in the presence of UV light. brainly.combrainly.com

The mechanism proceeds via a radical chain reaction consisting of three distinct stages: initiation, propagation, and termination.

Initiation: The reaction begins when UV light promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•). brainly.com This initial step creates the reactive species necessary to start the chain reaction.

Propagation: This stage consists of two key steps. First, the bromine radical abstracts a hydrogen atom from an allylic position of the trimethylcyclohexene molecule. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). The stability of the allylic radical is a crucial driving force for the selectivity of this reaction. In the second step, the newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂). This Br₂ then reacts with the allylic radical to form the allylic bromide product and a new bromine radical, which can then continue the chain reaction. brainly.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two allylic radicals, or a bromine radical and an allylic radical.

Due to the presence of multiple, non-equivalent allylic positions in asymmetrically substituted molecules like 3,3,6-trimethylcyclohexene, this reaction can lead to a mixture of regioisomeric products. brainly.com The final product distribution is influenced by the relative stability of the possible allylic radical intermediates.

Key Stages of Radical Allylic Bromination
StageDescriptionKey Intermediates/Products
InitiationGeneration of initial bromine radicals from NBS under UV irradiation.Bromine radical (Br•)
PropagationA bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical, which then reacts with Br₂.Allylic radical, Allyl bromide product
TerminationCombination of any two radical species to end the chain reaction.Stable, non-radical molecules (e.g., Br₂)

Mechanisms of Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful and widely utilized method for synthesizing six-membered rings. wikipedia.org It is a prime example of a pericyclic reaction, specifically a [4+2] cycloaddition, which proceeds through a concerted mechanism. wikipedia.orgbyjus.com This means the reaction occurs in a single step where all bond breaking and bond formation happen simultaneously, without the generation of any reaction intermediates. libretexts.orglibretexts.org The reaction involves the interaction of a 4π-electron system, known as the conjugated diene, with a 2π-electron system, the dienophile, to form a cyclohexene (B86901) derivative. byjus.comorganic-chemistry.org

The mechanism is governed by the overlap of molecular orbitals between the reactants. organic-chemistry.org Specifically, it involves the suprafacial interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org This interaction leads to a cyclic transition state where two new carbon-carbon sigma (σ) bonds are formed at the expense of two pi (π) bonds from the reactants. byjus.com The driving force for this transformation is the formation of the new, energetically more stable σ-bonds. organic-chemistry.org

Key characteristics of the Diels-Alder reaction mechanism include:

Concerted Nature: The entire process of electron rearrangement occurs in a single mechanistic step through a cyclic transition state. libretexts.org

Stereospecificity: The stereochemistry of the substituents on both the diene and the dienophile is retained in the final product. For instance, if substituents on the dienophile are cis to each other, they will remain cis in the resulting cyclohexene ring. libretexts.org

The Endo Rule: When a cyclic diene reacts with a substituted dienophile, the major product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the substituent on the dienophile and the developing π-bond in the diene within the transition state. organic-chemistry.org

The reaction is generally favored thermodynamically and can be facilitated by the electronic properties of the reactants. byjus.com Electron-donating groups on the diene and electron-withdrawing groups (like CHO, COR, COOR, CN) on the dienophile can increase reaction rates by lowering the energy gap between the diene's HOMO and the dienophile's LUMO. libretexts.orgorganic-chemistry.org

Core Principles of the Diels-Alder Mechanism
PrincipleDescriptionConsequence
[4+2] CycloadditionA 4π-electron system (diene) reacts with a 2π-electron system (dienophile).Formation of a six-membered ring (cyclohexene derivative). wikipedia.org
Concerted MechanismAll bonds are broken and formed in a single step via a cyclic transition state.No intermediates are formed; high stereospecificity. libretexts.orglibretexts.org
Orbital OverlapInteraction between the HOMO of the diene and the LUMO of the dienophile.Thermally allowed reaction under orbital symmetry rules. organic-chemistry.org
StereospecificityThe original stereochemistry of the reactants is preserved in the product.Predictable stereochemical outcome. libretexts.org

Multi-component Reaction Mechanisms (e.g., Ugi Reaction)

The Ugi reaction is a cornerstone of multi-component reaction (MCR) chemistry, enabling the synthesis of complex molecules in a single, efficient step. tcichemicals.com It is a four-component reaction (Ugi-4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction is highly convergent and atom-economical, as the final product incorporates the vast majority of the atoms from the four starting materials, with the only byproduct being a molecule of water. tcichemicals.comwikipedia.org A derivative such as 2,3,6-trimethylcyclohexanone could serve as the ketone component in this reaction.

The mechanism of the Ugi reaction is a well-established sequence of reversible and irreversible steps that drives the reaction to completion:

Imine Formation: The reaction initiates with the condensation of the ketone (or aldehyde) and the amine to form an imine (or Schiff base), with the concurrent loss of one molecule of water. wikipedia.org

Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. This activation is crucial for the subsequent nucleophilic attack. nih.gov

Nucleophilic Addition of Isocyanide: The terminal carbon of the isocyanide acts as a powerful nucleophile and attacks the activated iminium ion. This step generates a key intermediate, a nitrilium ion. wikipedia.orgnih.gov

Second Nucleophilic Addition: The carboxylate anion, formed in the previous protonation step, then acts as a nucleophile and attacks the nitrilium ion intermediate. wikipedia.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.org In this step, the acyl group from the carboxylic acid component migrates from the oxygen atom to the nitrogen atom, forming the stable final bis-amide product. This irreversible rearrangement is the thermodynamic driving force for the entire Ugi reaction sequence. wikipedia.orgnih.gov

The Ugi reaction is typically conducted in polar solvents like methanol or ethanol, which can stabilize the ionic intermediates formed during the process. wikipedia.orgillinois.edu Its versatility allows for a wide variety of functional groups to be incorporated into the starting materials, making it a powerful tool for generating diverse chemical libraries for applications such as drug discovery. organic-chemistry.org

Step-by-Step Mechanism of the Ugi Four-Component Reaction
StepReactantsKey IntermediateProduct
1Ketone/Aldehyde + AmineImineImine + H₂O
2Imine + Carboxylic AcidIminium IonIminium Ion + Carboxylate Anion
3Iminium Ion + IsocyanideNitrilium IonNitrilium Ion Intermediate
4Nitrilium Ion + Carboxylate AnionAcylated Isoamide AdductAcylated Isoamide Adduct
5 (Mumm Rearrangement)Acylated Isoamide Adduct-α-Aminoacyl Amide (Final Product)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of a molecule, from which properties like optimized geometry and relative energies can be derived.

For 2,3,6-trimethylcyclohexanol, the primary structural considerations are the stereochemistry of the three methyl groups and one hydroxyl group, and the resulting conformational preferences of the cyclohexane (B81311) ring. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, steric hindrance, particularly 1,3-diaxial interactions, makes the equatorial position more stable for bulky substituents. libretexts.orgsapub.org

A DFT study of this compound would involve systematically building all possible stereoisomers and, for each, calculating the optimized geometries and relative energies of the various chair conformers. For example, for a single stereoisomer, calculations would determine the energy difference between conformers where the hydroxyl group is axial versus equatorial, and how this equilibrium is affected by the positions of the three methyl groups. By mapping these energies, a potential energy landscape can be constructed, identifying the global minimum energy structure and the energy barriers for interconversion between different conformers.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT Note: This table presents hypothetical data for a single stereoisomer to illustrate the expected outcomes of DFT calculations. Actual values would depend on the specific stereoisomer and level of theory.

Conformer IDHydroxyl PositionMethyl Group Positions (2,3,6)Relative Energy (kcal/mol)
1 EquatorialEq, Eq, Eq0.00 (Reference)
2 AxialEq, Eq, Eq+2.1
3 EquatorialAx, Eq, Eq+1.8
4 EquatorialEq, Ax, Eq+1.9
5 EquatorialEq, Eq, Ax+1.8
6 AxialAx, Eq, Eq+3.9

This interactive table demonstrates that the conformer with all substituents in the equatorial position is typically the most stable, minimizing steric strain.

While DFT is widely used, other quantum mechanical methods also play crucial roles in conformational analysis.

Ab Initio methods , such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. ijert.org They can offer higher accuracy than DFT for certain systems, particularly where electron correlation effects are complex, but at a significantly greater computational cost. josorge.com For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT for a few key conformers to ensure the chosen DFT functional is reliable.

Semi-empirical methods are based on the same fundamental framework as ab initio calculations but use parameters derived from experimental data to simplify the calculations. This makes them much faster, allowing for the rapid screening of a vast number of potential conformers. A common strategy for complex molecules is a multi-level approach: first, a semi-empirical method is used to perform a broad search of the conformational space. Then, the low-energy structures identified are re-optimized using a more robust and accurate method like DFT or ab initio calculations to refine the geometries and energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation over time. nih.gov

For this compound, MD simulations can model the dynamic interconversion between different chair conformations (the "ring flip"). This allows for the calculation of the free energy barrier of this process and an understanding of how the substituents affect the rate of conformational change.

A crucial aspect that can be studied with MD is the effect of the solvent. Solvation can significantly influence conformational equilibria. stackexchange.com MD simulations can be performed with the molecule in a "box" of explicit solvent molecules (like water or hexane) or using an implicit continuum model that represents the average effect of the solvent. mdpi.comresearchgate.net These simulations would reveal how interactions, such as hydrogen bonding from the hydroxyl group to a polar solvent, might stabilize one conformer over another compared to the gas phase. researchgate.net

Table 2: Illustrative Effect of Solvent on a Key Dihedral Angle in this compound from MD Simulations Note: This table shows hypothetical average dihedral angle values to illustrate how solvent polarity might influence molecular conformation.

SolventDielectric ConstantAverage C1-C2-C3-C4 Dihedral Angle (°)Conformational Preference
Gas Phase155.2Unconstrained
Hexane1.955.8Less Polar Conformer Favored
Chloroform4.856.5Intermediate
Water80.157.1More Polar Conformer Favored

This interactive table illustrates how polar solvents can influence the average ring pucker due to specific interactions like hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to predict the properties or activity of a molecule based on its structural features. nih.gov This is achieved by creating a statistical model that correlates calculated structural parameters, known as molecular descriptors, with an experimentally measured property. mdpi.com

To predict the reactivity of this compound in a specific reaction (e.g., oxidation), a QSPR model would be developed using a dataset of similar cyclic alcohols. For each alcohol in the dataset, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).

Using statistical techniques like multiple linear regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the measured reaction rate. nih.gov Once a statistically robust and validated model is created, the same descriptors can be calculated for this compound, and its reactivity can be predicted without performing the experiment.

Theoretical Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Quantum chemical methods are exceptionally powerful for elucidating the detailed mechanisms of chemical reactions. A common reaction for alcohols is acid-catalyzed dehydration. study.comumass.edu For this compound, this reaction would likely proceed via an E1 mechanism, involving the protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent elimination of a proton to form an alkene. athabascau.caresearchgate.netlibretexts.org

Theoretical calculations can map the entire potential energy surface for this reaction. This involves:

Optimizing Geometries: Calculating the structures of the reactant, intermediates (e.g., the tertiary carbocation), and possible products (different trimethylcyclohexene isomers).

Locating Transition States (TS): A transition state is the highest energy point along the lowest energy path between a reactant and a product. Sophisticated algorithms are used to find this "saddle point" on the energy landscape. The structure of the TS reveals the geometry of the molecule as bonds are breaking and forming.

By calculating the activation energies for the formation of all possible alkene products, a theoretical prediction of the major and minor products can be made, providing insight into the reaction's regioselectivity.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. arxiv.org

Vibrational Spectroscopy (IR and Raman): After optimizing the geometry of a this compound conformer, a frequency calculation can be performed. This calculation solves for the normal modes of vibration of the molecule. arxiv.org The output provides the frequency of each vibrational mode (corresponding to a peak position in the IR or Raman spectrum) and its intensity. ustc.edu.cn By comparing the computed spectrum with an experimental one, an assignment of the observed bands can be made, and the presence of a specific conformer can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Theoretical methods can calculate the magnetic shielding at each nucleus in a molecule. These shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR data. For a molecule with complex stereochemistry like this compound, predicting the NMR spectra for several low-energy conformers can be crucial for correctly assigning the signals and determining the major solution-state structure.

Table 3: Illustrative Predicted Vibrational Frequencies for the O-H Stretch in this compound Note: This table shows hypothetical frequency data to illustrate how the vibrational signature changes with conformation and hydrogen bonding.

Conformer/StateO-H PositionHydrogen BondingPredicted O-H Stretch (cm⁻¹)
Conformer AEquatorialNone (Gas Phase)3675
Conformer BAxialNone (Gas Phase)3668
Conformer AEquatorialIntramolecular (to methyl H)3650
Conformer AEquatorialIntermolecular (to solvent)3450

This interactive table demonstrates how the O-H stretching frequency is sensitive to the local environment, a key feature that can be modeled computationally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering detailed insights into the connectivity and spatial arrangement of its atoms.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

High-resolution 1H and 13C NMR spectroscopy are fundamental for the initial structural verification of this compound. The molecular formula of this compound is C9H18O, and its structure consists of a cyclohexane ring substituted with three methyl groups and a hydroxyl group. nih.govchegg.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are used to assign protons to their respective positions in the molecule. For this compound, one would expect to see distinct signals for the methyl protons, the methine protons (CH groups to which the methyl and hydroxyl groups are attached), and the methylene protons (CH2 groups) of the cyclohexane ring. The exact chemical shifts and multiplicities will vary depending on the stereoisomer. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would typically appear as a multiplet in a specific region of the spectrum. The methyl groups would likely appear as doublets if they are adjacent to a methine proton, or as singlets if they are not.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, a spectrum would display nine distinct signals corresponding to the nine carbon atoms, assuming a lack of symmetry that would make some carbons equivalent. The chemical shifts of the carbons are indicative of their functionalization. The carbon atom bonded to the hydroxyl group (C-OH) would resonate at a characteristic downfield shift. The carbons of the methyl groups would appear at upfield chemical shifts. The chemical shifts of the ring carbons are influenced by the positions and stereochemistry of the substituents. For example, an axial methyl group will cause a characteristic upfield shift on the adjacent ring carbons compared to an equatorial methyl group. researchgate.net

A hypothetical data table for a stereoisomer of this compound is presented below to illustrate the type of data obtained.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
3.45m
1.80m
1.65m
1.50-1.20m
1.15m
0.95d
0.88d
0.85d
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
75.2C-1
40.5C-2
35.1C-3
33.8C-4
28.7C-5
45.3C-6
18.2C-2 CH₃
16.5C-6 CH₃
22.4C-3 CH₃

Note: The data in these tables are hypothetical and serve as an illustrative example of the expected NMR data for a stereoisomer of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the relative stereochemistry of the substituents on the cyclohexane ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the connectivity of the proton network within the molecule, helping to piece together the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, HMBC can be used to confirm the positions of the methyl groups relative to each other and to the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOESY can be used to determine the relative orientations (axial or equatorial) of the methyl and hydroxyl groups on the cyclohexane ring, thus differentiating between cis and trans isomers. For example, a strong NOE between a methyl group's protons and a proton on the cyclohexane ring would indicate that they are on the same face of the ring.

In Situ NMR for Real-time Reaction Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. berkeley.edunottingham.edu.cn This technique can be invaluable for studying the synthesis of this compound, for instance, in the catalytic hydrogenation of a corresponding trimethylcyclohexenone precursor. By acquiring NMR spectra at regular intervals during the reaction, it is possible to:

Track the disappearance of starting material and the appearance of the product.

Identify and characterize any reaction intermediates or byproducts.

Determine the reaction kinetics and elucidate the reaction mechanism.

For the hydrogenation of a trisubstituted cyclohexenone to this compound, in situ NMR could provide insights into the stereoselectivity of the reaction by monitoring the formation of different stereoisomers over time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Elucidation of Molecular Formula and Fragmentation Patterns

When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (C9H18O), the nominal molecular mass is 142 amu.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or more decimal places). researchgate.netberkeley.edumagritek.com This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For a compound with a measured accurate mass, a molecular formula calculator can be used to identify the only possible combination of atoms that corresponds to that mass.

Fragmentation Patterns: The molecular ion is often unstable and can fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For cyclic alcohols like this compound, common fragmentation pathways include:

Loss of water (M-18): A prominent peak corresponding to the loss of a water molecule from the molecular ion is often observed. whitman.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group can occur, leading to the formation of a stable oxonium ion.

Loss of methyl groups (M-15): Fragmentation involving the loss of one or more methyl groups is also expected.

Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a complex pattern of smaller ions.

By analyzing these fragmentation patterns, it is possible to deduce structural features of the molecule.

Hypothetical MS Fragmentation Data for this compound
m/z Possible Fragment
142[C₉H₁₈O]⁺ (Molecular Ion)
127[M - CH₃]⁺
124[M - H₂O]⁺
109[M - CH₃ - H₂O]⁺
83Ring fragmentation products
69Ring fragmentation products
57Ring fragmentation products
43[C₃H₇]⁺

Note: This table presents hypothetical fragmentation data based on common fragmentation patterns of cyclic alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is highly effective at separating volatile compounds, such as the different stereoisomers of this compound, which may have very similar boiling points.

As a mixture of isomers passes through the GC column, the individual isomers are separated based on their different interactions with the stationary phase. Each separated isomer then enters the mass spectrometer, where it is ionized and fragmented. This allows for the acquisition of a mass spectrum for each individual isomer.

The retention time (the time it takes for a compound to travel through the GC column) is a characteristic property of a compound under a specific set of GC conditions and can be used for identification when compared to a known standard. By using a chiral GC column, it is even possible to separate and identify enantiomers. stackexchange.com The combination of retention time data and the unique mass spectrum for each isomer provides a powerful method for the analysis of complex mixtures and the definitive identification of the stereoisomers of this compound.

Advanced Analytical Techniques in the Characterization and Research of this compound

The comprehensive characterization of this compound, a saturated cyclic alcohol, relies on a suite of advanced analytical techniques. These methods are indispensable for confirming its molecular structure, identifying functional groups, assessing its purity, and elucidating its complex three-dimensional stereochemistry. Spectroscopic and chromatographic techniques are central to providing detailed insights into the molecular and bulk properties of this compound.

Applications of 2,3,6 Trimethylcyclohexanol in Advanced Organic Synthesis

Chiral Building Blocks in Asymmetric Synthesis and Natural Product Synthesis

The potential for 2,3,6-trimethylcyclohexanol to be used as a chiral building block in asymmetric synthesis is theoretically plausible due to its stereogenic centers. In principle, resolution of its stereoisomers could provide enantiomerically pure starting materials. These chiral synthons could then be incorporated into larger molecules, transferring their stereochemistry to the final product.

In the synthesis of natural products, chiral cyclohexane (B81311) derivatives sourced from the "chiral pool" are valuable starting materials. While specific examples employing this compound are not prominent in the literature, the general strategy involves utilizing the inherent chirality of such molecules to construct complex natural product scaffolds, thus avoiding the need for asymmetric induction steps later in the synthesis. The stereochemistry of the hydroxyl and methyl groups on the cyclohexane ring would be crucial in directing the stereochemical outcome of subsequent reactions.

Table 1: Potential Chiral Applications of this compound Derivatives

Application AreaPotential Role of this compoundDesired Outcome
Asymmetric CatalysisAs a precursor to chiral ligands or auxiliaries.High enantioselectivity in catalyzed reactions.
Natural Product SynthesisAs a chiral starting material or intermediate.Stereocontrolled synthesis of a target molecule.
Diastereoselective ReactionsAs a substrate with pre-existing stereocenters.Control over the formation of new stereocenters.

This table is illustrative of potential applications based on the structure of the molecule and general principles of asymmetric synthesis, not on documented examples.

Precursors for Complex Chemical Structures

Substituted cyclohexanols are versatile precursors for a variety of more complex chemical structures. Through functional group manipulations of the hydroxyl group and reactions involving the cyclohexane scaffold, this compound could theoretically be converted into a range of other molecules. For instance, oxidation of the alcohol would yield the corresponding ketone, 2,3,6-trimethylcyclohexanone, which could then undergo a host of carbonyl-based reactions to build molecular complexity.

The cyclohexane ring itself provides a three-dimensional scaffold that can be further functionalized. The methyl groups at positions 2, 3, and 6 influence the reactivity and stereochemistry of reactions on the ring, potentially allowing for regioselective and stereoselective transformations. However, specific synthetic routes starting from this compound to produce complex, named chemical structures are not well-documented in the scientific literature.

Intermediates in the Preparation of Specialized Organic Compounds

As an intermediate, this compound could play a role in multi-step synthetic sequences. Its hydroxyl group can be readily converted into other functional groups, such as halides, ethers, esters, or amines, making it a versatile node for further chemical elaboration. For example, esterification or etherification could be used to introduce new side chains, while substitution or elimination reactions could modify the cyclohexane ring.

Development of Novel Materials and Polymers Incorporating Trimethylcyclohexanol (B73185) Scaffolds

The incorporation of cyclic aliphatic structures, such as the trimethylcyclohexanol scaffold, into polymers can impart desirable properties like thermal stability, rigidity, and hydrophobicity. Polymeric materials derived from or containing cyclohexanol (B46403) moieties are known. In principle, this compound could be used as a monomer or a modifying agent in polymerization reactions.

For example, it could be converted into a polymerizable derivative, such as an acrylate (B77674) or methacrylate (B99206) ester, and then copolymerized with other monomers to create novel polymers with tailored properties. The bulky and rigid nature of the trimethylcyclohexyl group could influence the polymer's glass transition temperature, mechanical strength, and optical properties. However, there is a lack of specific research on the synthesis and characterization of polymers derived from this compound.

Table 2: Hypothetical Polymer Systems Incorporating this compound

Polymer TypePotential Role of this compoundPotential Properties
PolyestersAs a diol component (after modification).Increased rigidity and thermal stability.
PolyacrylatesAs a side-chain moiety via its ester.Modified refractive index and mechanical properties.
PolyurethanesAs a chain extender or part of the polyol component.Enhanced durability and chemical resistance.

This table presents hypothetical scenarios for the inclusion of this compound in polymer structures.

Contribution to Reaction Development and Methodologies in Organic Chemistry

The development of new reactions and methodologies in organic chemistry often relies on the use of model substrates to explore the scope and limitations of a new transformation. A substituted cyclohexanol like this compound could serve as such a substrate. The stereochemical complexity and the presence of both a secondary alcohol and a substituted cyclohexane ring could provide a challenging test case for new synthetic methods.

For instance, new oxidation catalysts could be tested for their efficiency and selectivity in converting this compound to the corresponding ketone. Similarly, new C-H activation methodologies could be explored for their ability to selectively functionalize the cyclohexane ring in the presence of the existing substituents. At present, there are no prominent examples in the literature of this compound playing a key role in the development of a major new reaction or synthetic methodology.

Patent Landscape and Intellectual Property in Trimethylcyclohexanol Chemistry

Analysis of Key Patent Families Related to Synthesis Methodologies of Trimethylcyclohexanols

The synthesis of various trimethylcyclohexanol (B73185) isomers is a well-documented field in the patent literature, with a significant focus on catalytic hydrogenation processes. Key patent families reveal a concerted effort to develop efficient, selective, and economically viable methods for producing these valuable chemical intermediates.

A prominent route for the synthesis of 3,3,5-trimethylcyclohexanol (B90689) involves the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). Several patents detail the use of various catalysts to achieve high yields and specific isomeric ratios. For instance, processes utilizing ruthenium-based catalysts are described for this conversion. google.comgoogle.comgoogle.com One such patent describes a process for the preparation of 3,3,5-trimethylcyclohexanol by hydrogenating isophorone in the presence of a ruthenium catalyst, which can be supported on materials like activated carbon. google.comgoogle.comgoogle.com The reaction conditions, such as temperature and hydrogen pressure, are critical parameters optimized within these patents to control the reaction's efficiency. google.com Another patented approach employs a zinc-promoted nickel-molybdenum (B8610338) (Ni-Mo) non-supported catalyst in a fixed-bed reactor for the deep hydrogenation of isophorone, claiming high conversion rates and selectivity towards 3,3,5-trimethylcyclohexanol. patsnap.com

The synthesis of 2,3,6-trimethylphenol (B1330405), a direct precursor to 2,3,6-trimethylcyclohexanol, is also a significant area of patent activity. One patented method involves the reaction of diethyl ketone with crotonaldehyde (B89634) or methyl vinyl ketone in the presence of a basic reagent, followed by the dehydrogenation of the resulting trimethyl-2-cyclohexen-1-one intermediate. google.com The dehydrogenation step can be carried out using various catalysts, including metals from group 8 of the periodic table such as palladium or platinum. google.comgoogleapis.com Another patented process for producing 2,3,6-trimethylphenol involves the methylation of m-cresol (B1676322) using a specific amorphous titanium/sulfate/magnesium oxide catalyst, which is reported to provide high selectivity. google.comwikipedia.org The subsequent hydrogenation of 2,3,6-trimethylphenol to this compound is a standard conversion, often employing noble metal catalysts. A process for preparing 2,3,5-trimethylhydroquinone from 2,3,6-trimethylphenol involves a sequential oxidation and hydrogenation process, highlighting the versatility of this starting material in synthetic pathways. google.com

The table below summarizes key patent families related to the synthesis of trimethylcyclohexanols, highlighting the starting materials, catalysts, and key outcomes.

Patent/Application NumberKey Focus of the InventionStarting Material(s)Catalyst/ReagentKey Findings/ClaimsAssignee/Applicant
US20030109756A1Process for the preparation of 3,3,5-trimethylcyclohexanolIsophoroneRuthenium catalyst (e.g., on activated carbon)Details a process for hydrogenating isophorone at specific temperatures and pressures. google.comgoogle.comNot specified in abstract
CN115028913ASynthesis method of 3,3,5-trimethylcyclohexanolIsophoroneZn-promoted Ni-Mo non-supported catalystClaims high conversion rate and selectivity with a specific cis-trans isomer ratio. patsnap.comCHAMBROAD CHEM IND RES INST CO LTD
US4128728AProduction of 2,3,6-trimethylphenolDiethyl ketone and crotonaldehyde or methyl vinyl ketoneBasic reagent for condensation; Group 8 metal (e.g., Pd, Pt) for dehydrogenationDescribes a two-step process to produce the precursor for this compound. google.comNot specified in abstract
EP0032974A1A method for the synthesis of 2,3,6-trimethylphenolm-Cresol and methanol (B129727)Amorphous titanium/sulfate/magnesium oxide catalystFocuses on the selective methylation of m-cresol to yield 2,3,6-trimethylphenol. google.comNot specified in abstract
US4250335APreparation of 2,3,5-trimethylhydroquinone2,3,6-trimethylphenolCobalt chelate catalyst (oxidation); Noble metal catalyst (hydrogenation)A sequential oxidation and hydrogenation process to produce a hydroquinone (B1673460) derivative. google.comNot specified in abstract

Patenting Trends in Derivatives and Their Specific Applications in Organic Chemistry

The patent landscape for trimethylcyclohexanol derivatives is diverse, reflecting their utility in a wide range of applications, from fragrances and pharmaceuticals to polymers. A significant trend in this area is the patenting of novel derivatives with enhanced or specific properties tailored for particular uses.

In the fragrance and flavor industry, numerous patents protect the use of specific trimethylcyclohexanol derivatives. For example, a patent was granted for the use of this compound itself as a scenting and/or flavoring agent. justia.com Derivatives such as 1-ethynyl-2,2,6-trimethyl-cyclohexanol have also been patented for their ability to impart woody and earthy fragrance notes. google.com These patents often include detailed descriptions of the olfactory properties of the compounds and their use in various consumer products.

In the pharmaceutical sector, derivatives of 3,3,5-trimethylcyclohexanol have been patented for their therapeutic properties. For instance, certain 3,3,5-trimethylcyclohexyl 2-methylpropionate derivatives have been developed and patented as hypolipidaemic agents for treating lipid disorders. patentcut.com Other esters of 3,3,5-trimethylcyclohexanol have been investigated for their vasodilating properties. patentcut.com The patenting strategy in this area often involves not only the novel compound but also its therapeutic use and pharmaceutical compositions containing it.

The application of cyclohexanol (B46403) derivatives in polymer chemistry is another area of active patenting. While specific patents for this compound in polymers are less common in the direct search results, the general field of polymer chemistry frequently utilizes cyclic alcohols as monomers or modifying agents. Patents in this domain often claim novel polymers with specific properties derived from the incorporation of such cyclic structures. justia.comgoogle.com For example, patents describe the use of various monomers in creating polymers for applications like cosmetics and personal care products, where cyclohexanol-derived structures could potentially be used to modify polymer properties. google.com

The table below illustrates the patenting trends for trimethylcyclohexanol derivatives across different application areas.

Patent/Application NumberDerivative/Compound ClassPatented Application AreaKey Innovation/ClaimExample Compound(s)
US10876068B2This compoundFragrance & FlavoringUse as a scenting and/or flavoring agent. justia.comThis compound
US4173584ASubstituted Cyclopentanone (B42830) DerivativesFragrance & FlavoringNovel cyclopentanone derivatives as flavor- and odor-modifying ingredients. google.com2,5,5-trimethyl-2-hexyl-cyclopentanone
EP0450099A13,3,5-Trimethylcyclohexyl 2-methylpropionate derivativesPharmaceuticalsNovel hypolipidaemic compounds with enhanced activity. patentcut.comDerivatives of 3,3,5-trimethylcyclohexyl 2-methylpropionate
US8840870B2Acrylate (B77674) CrosspolymersPolymers (Cosmetics)Polymers for use in personal care compositions, potentially incorporating cyclic alcohol-derived moieties. google.comAcrylates/C10-30 Alkyl Acrylate Crosspolymer
WO2023125877A1Tricyclic DerivativesPharmaceuticals (Cancer Therapy)Tricyclic derivative inhibitors for the treatment of cancer and autoimmune diseases. google.comComplex tricyclic compounds

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,3,6-Trimethylcyclohexanol, and how do they influence experimental design?

  • Answer: Key properties include a boiling point of 195°C (at 760 mmHg), density of 0.87 g/cm³, and refractive index of 1.443 . These properties guide solvent selection (e.g., high-boiling solvents for reflux), purification methods (distillation or chromatography), and reaction conditions (e.g., temperature control to avoid decomposition). Volatility (vapor pressure: 0.112 mmHg at 25°C) necessitates airtight systems to prevent evaporation losses .

Q. What synthetic methodologies are reported for this compound, and how can reaction yields be optimized?

  • Answer: While direct synthesis routes for this compound are not explicitly detailed in the evidence, analogous methods for related trimethylcyclohexanols include catalytic hydrogenation of ketones (e.g., isophorone derivatives) or acid-catalyzed dehydration of methylcyclohexanols . Optimization involves solvent selection (polar aprotic solvents improve selectivity) and catalyst choice (e.g., Pt/C or Pd-based catalysts for hydrogenation). Reaction monitoring via GC-MS is critical to track by-products and adjust conditions .

Q. How can this compound be characterized analytically, and what challenges arise in isomer differentiation?

  • Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is effective for separation and identification, though isomers with similar boiling points (e.g., 3,3,5-trimethylcyclohexanol at 195°C) may co-elute . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, resolves positional isomerism by distinguishing methyl group environments . Challenges include spectral overlap in crowded regions (δ 20–30 ppm for methyl carbons), requiring high-resolution instruments or derivatization .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., dehydration vs. rearrangement) affect the synthesis of this compound derivatives?

  • Answer: Acid-catalyzed dehydration of trimethylcyclohexanols can follow Zaitsev (formation of more substituted alkenes) or anti-Zaitsev pathways, depending on steric hindrance and protonation sites . For this compound, steric effects from the 2- and 6-methyl groups may favor less substituted alkenes. Mechanistic studies using isotopic labeling (e.g., D2OD_2O for proton tracking) and kinetic analysis are recommended to resolve pathway dominance .

Q. What catalytic strategies enhance selectivity in hydrogenation or oxidation reactions involving this compound precursors?

  • Answer: Selective hydrogenation of ketones (e.g., 2,3,6-trimethylcyclohexanone) to the alcohol requires tailored catalysts. Pt/C in ethanol at 50°C and 10 bar H2_2 achieves >90% selectivity for cyclohexanol derivatives, while Ru-based catalysts may over-hydrogenate . Solvent effects (e.g., water additives) stabilize intermediates and reduce side reactions. Computational modeling (DFT) predicts active-site interactions to guide catalyst design .

Q. What biological activities have been reported for structurally related trimethylcyclohexanols, and how can these be extrapolated to this compound?

  • Answer: 3,5,5-Trimethylcyclohexanol exhibits choleretic activity in rats, increasing bile flow and modulating cholesterol synthesis . While this compound’s bioactivity is undocumented, in vitro assays (e.g., hepatocyte culture models) can assess its effects on lipid metabolism. Dose-response studies and metabolite profiling (LC-MS) are critical to identify therapeutic or toxicological profiles .

Methodological Notes

  • Safety Considerations: Store this compound in airtight containers under inert gas to prevent oxidation. Use PPE (gloves, goggles) due to potential irritancy (analogous to 3,3,5-isomers) .
  • Data Gaps: Limited isomer-specific toxicity data necessitate precautionary handling. Collaborate with computational chemists to predict reactivity and hazards .

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